molecular formula C18H13NO B14323637 3-Methoxybenzo[c]acridine CAS No. 111351-45-2

3-Methoxybenzo[c]acridine

Cat. No.: B14323637
CAS No.: 111351-45-2
M. Wt: 259.3 g/mol
InChI Key: PDWUCFOASDVFDT-UHFFFAOYSA-N
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Description

3-Methoxybenzo[c]acridine is a specialized heterocyclic aromatic compound of significant interest in chemical research and development. This compound features a benzo-fused acridine core structure substituted with a methoxy functional group, which can profoundly influence its electronic properties, solubility, and binding characteristics. While specific studies on this exact analogue were not located, its structure suggests potential applications in the development of fluorescent dyes and probes, given that acridine derivatives like Acridine Red and Acridine Orange are well-established as fluorescent markers and biological stains . Researchers may explore this compound as a key synthetic intermediate or precursor in organic synthesis and materials science. The methoxy group, similar to that in 3-Methoxybenzoic Acid, can be utilized in further chemical transformations, such as the synthesis of more complex molecules or coordination compounds . Its mechanism of action in research settings is often associated with the planar acridine scaffold, which can intercalate into DNA and RNA, making it a candidate for studies in biophysical chemistry and molecular biology. Handle this compound as a Research Use Only (RUO) product, strictly for laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Store in a cool, dry place in a tightly sealed container.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111351-45-2

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

3-methoxybenzo[c]acridine

InChI

InChI=1S/C18H13NO/c1-20-15-8-9-16-12(11-15)6-7-14-10-13-4-2-3-5-17(13)19-18(14)16/h2-11H,1H3

InChI Key

PDWUCFOASDVFDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methoxybenzo C Acridine and Its Analogs

Established Reaction Pathways

Friedländer Condensation Approaches to Acridine (B1665455) Core Formation

The Friedländer annulation is a classical and widely utilized method for the construction of quinoline (B57606) and, by extension, acridine ring systems. smolecule.comscirp.org This approach typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a cyclic enone. smolecule.comrsc.org In the context of benzo[c]acridine synthesis, this could involve the reaction of an appropriately substituted 2-aminobenzophenone (B122507) derivative with a cyclic ketone like cyclohexanone (B45756) or 5,5-dimethylcyclohexane-1,3-dione. rsc.org The reaction conditions can be optimized by using different catalysts, such as trifluoroacetic acid (TFA) often in conjunction with microwave irradiation to enhance reaction rates and yields. rsc.org

An indirect variation of the Friedländer synthesis has also been developed to overcome the instability of some 2-aminobenzaldehyde (B1207257) starting materials. rsc.org This method utilizes the oxidative cyclization of 2-aminobenzyl alcohols with ketones, using an oxidant like dimethyl sulfoxide (B87167) (DMSO), catalyzed by an N-heterocyclic carbene copper complex. rsc.org This approach offers a milder alternative for the synthesis of the acridine core.

A study by Chackal et al. described the synthesis of a new benzo[c]pyrido[2,3,4-kl]acridine skeleton using a Friedländer-type reaction. acs.org This involved reacting 5-aminodihydroquinoline-4-ones with α-tetralones using pyridinium (B92312) p-toluenesulfonate (PPTS) as an acidic catalyst under azeotropic conditions, highlighting the versatility of this reaction in creating complex fused acridine systems. acs.org

Starting MaterialsCatalyst/ReagentProduct TypeRef
2-aminobenzophenone, cyclohexanoneTFA, MicrowaveAcridine derivative rsc.org
2-aminobenzyl alcohol, ketoneNHC-Copper complex, DMSOQuinoline/Acridine derivative rsc.org
5-aminodihydroquinoline-4-one, α-tetralonePPTSBenzo[c]pyrido[2,3,4-kl]acridine acs.org

One-Pot Synthesis Strategies for Benzo[c]acridine Derivatives

One-pot, multi-component reactions have gained significant traction for the synthesis of benzo[c]acridine derivatives due to their efficiency and atom economy. scienceopen.comscielo.org.mxjmcs.org.mx A common and effective one-pot strategy involves the three-component condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and a cyclic β-dicarbonyl compound like dimedone. scienceopen.comscielo.org.mxjmcs.org.mx

This reaction can be catalyzed by various agents, with a notable example being the use of sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst. scienceopen.comscielo.org.mxjmcs.org.mx This heterogeneous catalyst allows for solvent-free reaction conditions, simple work-up procedures, and the potential for catalyst recycling, making it an environmentally friendly approach. scielo.org.mx The reaction proceeds through a proposed mechanism involving the initial formation of intermediates that subsequently cyclize to form the 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one scaffold. scielo.org.mxredalyc.org

Other catalysts and conditions have also been employed for this one-pot synthesis, including triethylbenzylammonium chloride (TEBAC) in water, ionic liquids, microwave irradiation, and ultrasound irradiation, demonstrating the broad applicability of this synthetic route. scielo.org.mx

ReactantsCatalystConditionsProductRef
Aromatic aldehyde, 1-naphthylamine, dimedoneSBA-Pr-SO3HSolvent-free, 140 °C7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivative scielo.org.mxredalyc.org
Aromatic aldehyde, 1-naphthylamine, dimedoneTEBAC/H₂O-Benzo[c]acridine derivative scielo.org.mx
Aromatic aldehyde, 1-naphthylamine, dimedoneIonic liquid-Benzo[c]acridine derivative scielo.org.mx

Post-Synthetic Functionalization of Acridine Scaffolds

Regioselective Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto a pre-formed acridine or benzo[c]acridine scaffold requires careful consideration of the regioselectivity of the reaction. The electronic properties of the acridine ring system, influenced by existing substituents, direct the position of electrophilic or nucleophilic attack. thieme-connect.com

The presence of an electron-donating group, such as a hydroxyl or methoxy group, can activate specific positions on the acridine ring towards electrophilic substitution. thieme-connect.com For instance, a 2-methoxyacridine can direct further substitution to the 1-position. thieme-connect.com While direct methoxylation methods are not extensively detailed in the provided context for 3-methoxybenzo[c]acridine specifically, the principles of electrophilic aromatic substitution are fundamental. A common strategy for introducing a methoxy group is through the O-methylation of a corresponding hydroxy-acridine precursor, often using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. d-nb.info This approach was utilized in the synthesis of the alkaloids menisporphine (B1212554) and dauriporphine, where a demethylated intermediate was O-methylated to yield the final 6-methoxy derivative. d-nb.info

PrecursorReagentReaction TypeProductRef
Hydroxy-acridine derivativeMethylating agent (e.g., CH₃I)O-methylationMethoxy-acridine derivative d-nb.info
2-hydroxyacridineFormaldehyde, MsOHOxymethylation/Cyclization1-substituted derivative thieme-connect.com

Derivatization of Existing this compound Structures

Once the this compound core is synthesized, it can undergo further derivatization to explore structure-activity relationships for various applications. The reactivity of the acridine ring allows for a range of chemical transformations. smolecule.com

The nitrogen atom within the acridine ring can undergo nucleophilic addition, leading to the formation of quaternary ammonium (B1175870) salts. smolecule.com Oxidation of the acridine can yield the corresponding acridone (B373769) derivative, while reduction can produce dihydroacridines. smolecule.com

Reaction TypeReagent/ConditionProduct TypeRef
Nucleophilic AdditionAlkyl halideQuaternary ammonium salt smolecule.com
OxidationOxidizing agentAcridone derivative smolecule.com
ReductionReducing agentDihydroacridine derivative smolecule.com
Electrophilic SubstitutionElectrophileSubstituted benzo[c]acridine smolecule.com

Reactivity and Reaction Mechanisms of 3 Methoxybenzo C Acridine

Electrophilic Aromatic Substitution Patterns on the Benzo[c]acridine System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation to restore aromaticity. pressbooks.publibretexts.org

In the acridine (B1665455) scaffold, the positions most susceptible to electrophilic attack are generally the 3- and 6-positions (or equivalent, depending on the specific isomer and numbering system). researchgate.net For 3-Methoxybenzo[c]acridine, the reactivity is further influenced by the directing effects of the substituents. The methoxy (B1213986) group (-OCH₃) at the 3-position is a powerful activating group and an ortho, para-director. Consequently, it enhances the electron density of the ring system and directs incoming electrophiles to specific positions. The fused benzo ring also modulates the electronic landscape of the molecule. The aromatic nature of the compound allows for electrophilic substitutions, leading to a diverse range of derivatives. smolecule.com

The table below outlines potential electrophilic aromatic substitution reactions for this compound and the likely positions of substitution based on the directing effects of the methoxy group and the inherent reactivity of the benzo[c]acridine core.

Reaction Reagents Electrophile Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Nitronium ion (NO₂⁺)2-Nitro-3-methoxybenzo[c]acridine and/or 4-Nitro-3-methoxybenzo[c]acridine
HalogenationBr₂, FeBr₃Bromonium ion (Br⁺)2-Bromo-3-methoxybenzo[c]acridine and/or 4-Bromo-3-methoxybenzo[c]acridine
SulfonationFuming H₂SO₄Sulfur trioxide (SO₃)This compound-2-sulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Carbocation (R⁺)2-Alkyl-3-methoxybenzo[c]acridine
Friedel-Crafts AcylationRCOCl, AlCl₃Acylium ion (RCO⁺)2-Acyl-3-methoxybenzo[c]acridine

Nucleophilic Additions at the Acridine Nitrogen Atom

The nitrogen atom within the acridine ring possesses a lone pair of electrons, rendering it nucleophilic. It can therefore react with various electrophiles. smolecule.comwikipedia.org This reactivity is central to the formation of acridinium (B8443388) salts.

A key reaction involving the acridine nitrogen is its alkylation to form quaternary ammonium (B1175870) salts, also known as acridinium salts. smolecule.com This reaction typically involves treating the acridine derivative with an alkylating agent, such as an alkyl halide or alkyl sulfate (B86663). The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. semanticscholar.org

Acridinium salts are often highly colored, fluorescent, and have found applications as photocatalysts and chemiluminescent agents. semanticscholar.orgresearchgate.netnih.gov The properties of the resulting salt can be tuned by modifying the substituent on the nitrogen atom.

The table below illustrates the formation of various quaternary ammonium salts from this compound.

Reactant Alkylating Agent Product (Quaternary Ammonium Salt)
This compoundMethyl iodide (CH₃I)12-Methyl-3-methoxybenzo[c]acridinium iodide
This compoundEthyl bromide (CH₃CH₂Br)12-Ethyl-3-methoxybenzo[c]acridinium bromide
This compoundBenzyl chloride (C₆H₅CH₂Cl)12-Benzyl-3-methoxybenzo[c]acridinium chloride

Redox Chemistry of the Acridine Moiety

The acridine ring system can undergo both oxidation and reduction reactions, which alter the oxidation state of the molecule and modify the structure of the central heterocyclic ring. wikipedia.org These transformations typically involve the interconversion between acridine, its oxidized form (acridone), and its reduced form (dihydroacridine). ijddr.in

Acridines can be oxidized to form acridones, where a carbonyl group is introduced at the 9-position (C7 in the benzo[c]acridine system). smolecule.comjocpr.com This transformation converts the central pyridine (B92270) ring into a pyridinone-like structure. The reaction is a common pathway for the metabolism and synthesis of acridine-based compounds. ijddr.in Various oxidizing agents can be employed to achieve this conversion, including chromic acid and potassium permanganate (B83412). ijddr.in Modern methods may also utilize reagents like TEMPO in the presence of sodium hypochlorite (B82951). walisongo.ac.id The oxidation of this compound would yield 3-Methoxybenzo[c]acridin-7(12H)-one.

Oxidizing Agent Reaction Conditions Product
Potassium permanganate (KMnO₄)Alkaline solution, heat3-Methoxybenzo[c]acridin-7(12H)-one
Chromic acid (H₂CrO₄)Acetic acid3-Methoxybenzo[c]acridin-7(12H)-one
TEMPO / Sodium hypochlorite (NaOCl)Dichloromethane, NaHCO₃3-Methoxybenzo[c]acridin-7(12H)-one

The acridine nucleus can be reduced to form the corresponding 9,10-dihydroacridine (B10567) derivative. smolecule.com In the case of this compound, this would result in the formation of 3-Methoxy-5,12-dihydrobenzo[c]acridine. This reduction disrupts the continuous aromaticity of the tricyclic system by converting the central aromatic pyridine ring into a non-aromatic dihydropyridine (B1217469) structure. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂ over a metal catalyst like Pd or Pt). semanticscholar.orgnih.gov Dihydroacridines are important intermediates and have shown distinct biological activities compared to their aromatic acridine counterparts. nih.gov

Reducing Agent Reaction Conditions Product
Sodium borohydride (NaBH₄)Ethanol or Methanol3-Methoxy-5,12-dihydrobenzo[c]acridine
Catalytic Hydrogenation (H₂)Palladium on Carbon (Pd/C)3-Methoxy-5,12-dihydrobenzo[c]acridine
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF3-Methoxy-5,12-dihydrobenzo[c]acridine

Advanced Spectroscopic and Spectrometric Methodologies for Mechanistic Elucidation and Derivative Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of each nucleus can be mapped out.

For 3-Methoxybenzo[c]acridine, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the benzo and acridine (B1665455) rings, as well as a characteristic singlet for the methoxy (B1213986) (-OCH₃) group protons, typically appearing in the range of 3.8-4.0 ppm. The aromatic protons would resonate further downfield, generally between 7.0 and 9.0 ppm, with their specific shifts and splitting patterns (e.g., doublets, triplets, multiplets) revealing their positions relative to one another and the nitrogen heteroatom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are general predicted ranges. Actual experimental values may vary based on solvent and other conditions.)

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Methoxy Protons (-OCH₃)3.8 - 4.0 (singlet)55 - 60
Aromatic Protons (Ar-H)7.0 - 9.0 (multiplets, doublets)110 - 150
Aromatic Carbons (Ar-C)N/A110 - 150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₈H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula.

The molecular formula C₁₈H₁₃NO gives a calculated molecular weight of approximately 259.10 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule with a single positive charge (the molecular ion, M⁺•) would be observed at a mass-to-charge ratio (m/z) of 259.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this type of molecule could involve the loss of a methyl radical (•CH₃, mass 15) from the methoxy group to yield a stable cation at m/z 244. Subsequent loss of a molecule of carbon monoxide (CO, mass 28) could then lead to a fragment at m/z 216. The stability of the fused aromatic ring system means that the molecular ion peak is often quite intense.

Table 2: Expected Mass Spectrometry Data for this compound

Ion/Fragment Formula Expected m/z Description
[M]⁺•[C₁₈H₁₃NO]⁺•259Molecular Ion
[M-CH₃]⁺[C₁₇H₁₀NO]⁺244Loss of a methyl radical
[M-CH₃-CO]⁺[C₁₆H₁₀N]⁺216Subsequent loss of carbon monoxide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

Aromatic C-H Stretching: A series of sharp bands would be expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretching: The C-H bonds of the methoxy group would show stretching absorptions just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system would give rise to a set of medium to strong bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong, characteristic band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) would be prominent in the 1200-1275 cm⁻¹ range. A symmetric stretching band would also be expected near 1000-1075 cm⁻¹.

C-H Out-of-Plane Bending: The pattern of absorptions in the 650-900 cm⁻¹ region, resulting from C-H out-of-plane bending, can provide information about the substitution pattern on the aromatic rings.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3010 - 3100
Aliphatic C-H (in -OCH₃)Stretching2850 - 2960
Aromatic C=C and C=NStretching1450 - 1650
Aryl-Alkyl Ether (C-O-C)Asymmetric Stretching1200 - 1275
Aromatic C-HOut-of-Plane Bending650 - 900

Molecular Interactions of 3 Methoxybenzo C Acridine with Biological Macromolecules

DNA Intercalation Mechanisms and Consequences for Nucleic Acid Structure

The intercalation of 3-Methoxybenzo[c]acridine into the DNA double helix is driven by non-covalent interactions, including hydrophobic forces and van der Waals interactions between the acridine (B1665455) ring and the DNA bases. farmaciajournal.com This process causes a distortion in the DNA structure, leading to an unwinding and lengthening of the double helix. farmaciajournal.comresearchgate.net The presence of the methoxy (B1213986) group can influence the compound's solubility and may modify its biological activity compared to unsubstituted acridine derivatives.

The structural changes induced by intercalation can have several consequences for the nucleic acid. The stabilization of the DNA double helix is a notable effect, often observed as an increase in the melting temperature (Tm) of the DNA. mdpi.com Furthermore, the intercalation can interfere with the binding of proteins and enzymes that recognize specific DNA sequences, thereby disrupting essential cellular processes. farmaciajournal.com

Effects on DNA Replication Processes

The structural distortions caused by the intercalation of this compound can significantly impede DNA replication. smolecule.comnih.gov The unwinding and lengthening of the DNA helix can stall the replication fork, the complex machinery responsible for copying DNA. wikipedia.org By stabilizing the DNA duplex, intercalation can make it more difficult for helicase enzymes to separate the two DNA strands, a crucial first step in replication. wikipedia.org This interference with the replication machinery ultimately inhibits the synthesis of new DNA strands, which can lead to cell cycle arrest and, in some cases, cell death. smolecule.comnih.gov

Enzyme Inhibition Studies

The interaction of this compound extends to enzymes that are critically involved in maintaining DNA topology, particularly topoisomerases. smolecule.com Acridine derivatives, in general, are known to be potent inhibitors of these enzymes. farmaciajournal.commdpi.com

Topoisomerase Interaction and Inhibition Profiles

Research has shown that acridine compounds can inhibit both topoisomerase I and topoisomerase II. farmaciajournal.commdpi.com Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks, while topoisomerase II creates transient double-strand breaks to manage DNA tangles. mdpi.com this compound and related compounds can interfere with the catalytic cycle of these enzymes. smolecule.com

The inhibitory mechanism often involves the stabilization of the "cleavable complex," an intermediate in the topoisomerase reaction where the enzyme is covalently bound to the DNA. acs.org By preventing the re-ligation of the DNA strands, the intercalated acridine derivative traps the enzyme on the DNA, leading to the accumulation of DNA strand breaks. acs.org The inhibitory potency of acridine derivatives can be influenced by the substituents on the acridine ring. mdpi.com

Below is a table summarizing the inhibitory effects of some acridine derivatives on topoisomerases.

CompoundTarget EnzymeIC50 (µM)Reference
AmsacrineTopoisomerase II- nih.gov
P8-D6Topoisomerase I/II- acs.org
9-amino-acridine derivativesTopoisomerase II- scirp.org

Implications for DNA Relaxation Mechanisms

The inhibition of topoisomerases by this compound has profound implications for DNA relaxation. smolecule.com DNA relaxation, the process of removing supercoils from DNA, is essential for replication, transcription, and DNA repair. mdpi.com By inhibiting topoisomerases, the compound prevents the resolution of torsional stress that builds up during these processes. mdpi.com

The inability to relax supercoiled DNA can lead to a halt in DNA replication and transcription, as the necessary strand separation becomes energetically unfavorable. wikipedia.org The accumulation of unresolved DNA supercoils and strand breaks due to topoisomerase inhibition is a major contributor to the cytotoxic effects observed with many acridine-based compounds. smolecule.comfarmaciajournal.com

Structure Activity Relationship Sar Studies of 3 Methoxybenzo C Acridine and Its Derivatives

Influence of Methoxy (B1213986) Substitution on Biological Activities

The methoxy group on 3-Methoxybenzo[c]acridine is thought to enhance its solubility and modify its biological activity when compared to analogs that are unsubstituted or have different substitutions. smolecule.com Research on related aza-acridine derivatives has underscored the importance of methoxy substitution. For instance, studies have indicated that a 7-methoxy group is a crucial feature for the activity and selectivity of certain aza-acridine compounds. mdpi.comnih.gov Furthermore, in the development of antimalarial agents, the presence of a 2-methoxy substituent, in conjunction with a 6-chloro group, on the acridine (B1665455) ring was found to be necessary for potent activity against Plasmodium falciparum. ptfarm.pl

However, the influence of methoxy substitution is not universally enhancing. In a study of acridone (B373769) derivatives designed as inhibitors of the enzyme Acetylcholinesterase (AChE), compounds with a 4-methoxyphenyl-1,2,4-oxadiazole moiety but an unsubstituted acridone ring showed the most activity. rsc.org Conversely, derivatives where the acridone ring itself was substituted at the 2- or 4-position with a methoxy group demonstrated no significant observable activity. rsc.org This highlights the nuanced role of the methoxy group's placement in determining the pharmacological outcome.

In the context of anticancer activity, an increase in the number of methoxy groups on a benzene (B151609) ring attached to a coumarin-based hybrid molecule led to a significant enhancement of its anticancer effects against breast cancer cell lines. rsc.org For some aza-acridine derivatives, compounds featuring a methoxy group were found to be more active against doxorubicin-resistant uterine sarcoma cells, suggesting that this substitution could help in overcoming multidrug resistance. mdpi.com

The biological activities associated with this compound and related compounds are diverse, including:

Anticancer Properties: The primary mechanism is often attributed to DNA intercalation and the inhibition of topoisomerases, which are vital for DNA replication in cancer cells. smolecule.com

Antimicrobial Activity: Various acridine derivatives have shown efficacy as antibacterial and antifungal agents. smolecule.com

Neuroprotective Effects: Some acridine compounds are being investigated for their potential in treating neurodegenerative diseases. smolecule.com

The methoxy group's electron-donating nature can influence the electronic environment of the aromatic system, potentially enhancing the binding affinity of the molecule to its biological targets, such as the base pairs of DNA. rsc.org

Comparative Analysis with Unsubstituted and Variously Substituted Acridine Analogs

To understand the specific contribution of the 3-methoxy group, it is essential to compare the biological activity of this compound with its unsubstituted parent compound, benzo[c]acridine, and with other analogs bearing different functional groups.

While direct comparative data for this compound is limited, broader SAR studies on acridine derivatives provide valuable insights. The unsubstituted acridine core itself possesses biological activity, but strategic substitutions are generally required to enhance potency and selectivity.

In one study on bis-acridine compounds, which feature two acridine units linked together, the nature of the linker and substitutions on the acridine ring were shown to significantly influence antiparasitic activity. researchgate.net For example, modifying the acridine heterocycle to an aza-acridine in these dimeric structures markedly improved bioactivity against several parasite species. researchgate.net

A study on novel benzo[c]acridine-diones synthesized as potential anticancer agents found that specific substitution patterns led to significant cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range. nih.gov The data below from this study on related dione (B5365651) derivatives illustrates how different substitutions on the benzo[c]acridine scaffold affect anticancer activity.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Benzo[c]acridine-dione Derivatives This table is interactive. You can sort and filter the data.

Compound MCF-7 (Breast) A2780 (Ovarian) HeLa (Cervical) HepG2 (Liver) DU145 (Prostate) A549 (Lung) PC3 (Prostate)
4c 17.43 12.33 14.39 24.32 16.74 19.34 11.23
4g 7.34 8.23 9.45 11.76 6.87 8.91 5.23

Data sourced from a study on benzo[c]acridine-diones as potential anticancer agents. nih.gov

In the context of antimalarial acridines, a comparative study of 9-anilinoacridines revealed that compounds with 3,6-diamino substitutions on the acridine ring were among the most active. openmedicinalchemistryjournal.com This suggests that electron-donating amino groups, similar to the methoxy group, can enhance activity, although their optimal positions may differ.

The uniqueness of this compound lies in its specific substitution pattern, which aims to balance factors like lipophilicity, electronic properties, and steric hindrance to achieve a favorable therapeutic profile compared to other analogs. smolecule.com

Theoretical and Computational Approaches to Structure-Activity Correlations

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of complex molecules like this compound. researchgate.net These methods allow for the investigation of molecular properties and interactions at an atomic level, guiding the design of more potent and selective drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can identify the key physicochemical features that govern the activity of a compound series. While specific QSAR studies on this compound are not widely reported, research on other acridine derivatives has successfully used these methods. For example, a QSAR analysis of 9-oxoacridines identified descriptors that correlated with their antibacterial activity. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. fupress.net It can be used to calculate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. fupress.net A theoretical study on the reactivity of the acridine nucleus found that the rate of nucleophilic substitution at the C9 position is strongly influenced by the substituents on the acridine ring. researchgate.net Such calculations for this compound could reveal how the methoxy group alters the electron distribution across the aromatic system, thereby influencing its reactivity and ability to interact with biological targets.

These computational approaches are integral to modern drug discovery, providing a rational basis for understanding the SAR of this compound and guiding the synthesis of new derivatives with improved pharmacological properties.

Preclinical Investigations of Biological Activities Attributed to 3 Methoxybenzo C Acridine

Mechanistic Insights into Antimicrobial Properties

Derivatives of acridine (B1665455) are recognized for their potential as antimicrobial agents. mdpi.comnih.govresearchgate.netmdpi.com The core structure of acridine is a key feature in the development of chemotherapeutic agents. mdpi.com The antimicrobial efficacy of acridine compounds is linked to their ability to accumulate effectively within microbial cells. mdpi.commdpi.com

Antibacterial Efficacy

Acridine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of a methoxy (B1213986) group at the C2 position of the acridine ring has been suggested to enhance antibacterial activity. ceon.rs

The proposed mechanisms of antibacterial action for acridine compounds include:

Inhibition of Nucleic Acid and Protein Synthesis: Acridine derivatives can interfere with the synthesis of essential cellular components in bacteria. mdpi.comopenstax.org

DNA Intercalation: The planar structure of the acridine molecule allows it to insert itself between the base pairs of DNA, which can disrupt DNA replication and other cellular processes. smolecule.com

Table 1: Antibacterial Activity of Acridine Derivatives

Derivative TypeBacterial StrainsActivity LevelReference
Benzotriazole substituted acridinesVariousModerate to good ceon.rs
Acridine thiosemicarbazide (B42300) derivativesEscherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, Staphylococcus aureusSignificant mdpi.com
Imidazo/benzimidazo[1,2-c]quinazoline derivativesE. coli, P. putida, S. typhi, B. subtilis, S. aureusPromising MIC values (4–8 μg/mL for some derivatives) acs.org

This table is for illustrative purposes and highlights the general antibacterial potential of the acridine class of compounds, as specific data for 3-Methoxybenzo[c]acridine was not available in the search results.

Antifungal Efficacy

Several acridine derivatives have shown promise as antifungal agents. mdpi.comscielo.br For instance, certain acridine thiosemicarbazide derivatives have exhibited antifungal activity with a minimal inhibitory concentration (MIC) range of 10–80 μM. mdpi.com Another study highlighted a derivative, M14, which demonstrated fungicidal activity and inhibited biofilm formation in Candida albicans at concentrations below its MIC. mdpi.com The mechanism of antifungal action for many acridine derivatives is believed to be linked to their ability to intercalate with DNA. mdpi.com

Anticancer Potential and Cytotoxic Mechanisms in Cellular Models

Acridine derivatives are a well-established class of anticancer agents. nih.govresearchgate.net Their primary mechanism of action is believed to be the interruption of DNA synthesis and the inhibition of topoisomerase II. researchgate.net Some studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. smolecule.com This potential is attributed to mechanisms such as DNA intercalation and the inhibition of topoisomerases. smolecule.com

The planar nature of the acridine structure facilitates its binding to DNA through intercalation. researchgate.net Research has shown that the presence of a methoxy group on the acridine ring can influence its anticancer activity. ceon.rs Specifically, a methoxy group at the C2 position, along with a -CF3 group at the C3 position of an attached benzene (B151609) ring, resulted in potent activity against lung (A-549) and cervical (HeLa) cancer cell lines in one study. ceon.rs

Table 2: Cytotoxic Activity of Selected Acridine Derivatives

Compound/DerivativeCell Line(s)Observed EffectReference
This compoundCertain cancer cell linesPotential cytotoxic effects smolecule.com
Acridine derivatives with -OCH3 group at C2A-549 (lung), HeLa (cervical)Potent activity ceon.rs
11-chloro-3-methyl-3H-imidazo[4,5-a]acridine5637 (bladder cancer)Selective cytotoxic and anticancer effects researchgate.net
Acridine–thiosemicarbazone derivativesHCT116 (colon), HepG2 (liver), B16F10 (melanoma)Cytotoxic activity mdpi.com

This table provides examples of the anticancer potential within the acridine family, as comprehensive data specifically for this compound is limited.

Exploration of Neuroprotective Mechanisms

While research into the neuroprotective effects of this compound is still emerging, some studies on acridine derivatives suggest potential in this area. smolecule.com The broader class of compounds is being investigated for properties that could be beneficial in the context of neurodegenerative diseases. smolecule.comnews-medical.net

Preclinical studies on other compounds have demonstrated that neuroprotective effects can be mediated through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. news-medical.netnih.gov For example, a recent study on a novel compound for Alzheimer's disease showed neuroprotective and anti-inflammatory effects in animal models. news-medical.net Another systematic review of preclinical studies on cannabis-derived phytocannabinoids and resveratrol (B1683913) in Parkinson's disease models indicated that these compounds improved motor function and reduced the loss of dopaminergic neurons through anti-oxidative, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov

Further research is necessary to determine if this compound possesses similar neuroprotective capabilities and to elucidate the specific mechanisms involved.

Non Biological and Probe Applications of 3 Methoxybenzo C Acridine

Application as Chemical Probes in Molecular Biology Research

Acridine (B1665455) derivatives are well-established as fluorescent probes in molecular biology due to their ability to intercalate into DNA and their sensitivity to the local microenvironment. nih.govcaymanchem.com These molecules often exhibit significant changes in their fluorescence properties upon binding to nucleic acids or proteins, making them valuable tools for sensing and imaging. The planar structure of the benzo[c]acridine system is conducive to such intercalative binding.

The fluorescence of acridine-based probes can be sensitive to environmental polarity and viscosity. For instance, certain acridine derivatives show enhanced fluorescence intensity and a red-shift in their emission wavelength with increasing solvent polarity. rsc.org This solvatochromic behavior is critical for probes designed to report on changes in the microenvironment of cellular compartments. While specific studies on 3-Methoxybenzo[c]acridine are not extensively documented, the methoxy (B1213986) group, being an electron-donating group, is expected to influence the electronic distribution within the aromatic system, likely affecting its fluorescent properties and its interactions with biological macromolecules.

Potential Probe Application Underlying Principle Relevance of 3-Methoxy Group
DNA Intercalation and StainingThe planar benzo[c]acridine core can insert between DNA base pairs, leading to changes in fluorescence.The methoxy group may alter the binding affinity and specificity, as well as the photophysical response upon intercalation.
Sensing Microenvironment PolarityChanges in the local environment (e.g., binding to a protein) can alter the fluorescence emission spectrum.The electron-donating nature of the methoxy group can enhance sensitivity to solvent polarity.
Cellular ImagingThe inherent fluorescence of the molecule allows for visualization of cellular structures or processes.The methoxy substitution can tune the excitation and emission wavelengths for better compatibility with imaging instrumentation and to reduce background fluorescence.

This table is generated based on the general properties of acridine derivatives and the expected influence of a methoxy substituent.

Potential in Material Science and Advanced Functional Materials

The rigid, planar structure and aromatic nature of the benzo[c]acridine core make it an attractive building block for advanced functional materials. These materials are of significant interest in the development of novel electronic and photonic devices.

Organic Electronics Applications

Acridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), often serving as host materials or as part of the emissive layer. daneshyari.com The ability to transport charge carriers (holes or electrons) and to exhibit stable and efficient luminescence is crucial for these applications. The extended conjugation of the benzo[c]acridine system suggests it could possess favorable charge transport properties. The introduction of substituents like the methoxy group can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key strategy in the design of efficient OLED materials. By adjusting these energy levels, one can optimize charge injection and transport, leading to improved device performance. For example, fusing a naphthalene (B1677914) unit with an acridine derivative has been shown to create deep-blue emitters for high-purity OLEDs. rsc.org

Photonic Device Integration

The strong absorption and emission in the UV-visible region, characteristic of polycyclic aromatic hydrocarbons like benzo[c]acridine, make them suitable for applications in photonic devices. These can include organic lasers, optical sensors, and photodetectors. The specific wavelengths of absorption and emission can be tailored through chemical modification. The methoxy group on the benzo[c]acridine skeleton is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This tunability is highly desirable for matching the material's optical properties with the operational wavelengths of a specific photonic device. The high fluorescence quantum yield that is often associated with rigid aromatic structures is another critical factor for their use in light-emitting applications.

Material Science Application Key Property of Benzo[c]acridine Core Potential Contribution of 3-Methoxy Group
Organic Light-Emitting Diodes (OLEDs)Charge transport capabilities and luminescence.Tuning of HOMO/LUMO energy levels for enhanced charge injection and transport.
Organic LasersHigh fluorescence quantum yield and photostability.Shifting of emission wavelength to desired spectral regions.
Optical SensorsSensitivity of fluorescence to the chemical environment.Enhancement of sensitivity and selectivity towards specific analytes.

This table outlines the potential applications based on the known properties of the benzo[c]acridine scaffold and the general effects of methoxy substitution on aromatic systems.

Future Directions and Research Gaps in 3 Methoxybenzo C Acridine Studies

Development of Novel Synthetic Pathways

Current synthetic routes to 3-Methoxybenzo[c]acridine and its parent structure, benzo[c]acridine, often rely on established but potentially inefficient or environmentally taxing methods. The future of synthesizing this and similar aza-polycyclic aromatic hydrocarbons (aza-PAHs) lies in the development of more sophisticated, efficient, and sustainable pathways.

A significant research gap exists in the creation of 'green' synthetic methodologies. One promising approach involves the use of heterogeneous solid acid catalysts, such as sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), which has been shown to be effective in the one-pot, three-component synthesis of other benzo[c]acridine derivatives under solvent-free conditions. scielo.org.mx Exploring the adaptability of such nano-catalysts for the specific synthesis of this compound could lead to higher yields, simpler work-up procedures, and a reduced environmental footprint. scielo.org.mx

Furthermore, modern synthetic strategies like Buchwald-Hartwig amination, hypervalent iodine chemistry, and various catalyzed tandem reactions are being applied to the synthesis of acridine (B1665455) scaffolds. researchgate.net A dedicated effort to apply and optimize these modern techniques for this compound is a key area for future research. This could not only improve efficiency but also allow for the generation of a wider array of derivatives for structure-activity relationship (SAR) studies. ceon.rs The development of stereoselective preparation methods, as explored for other N-alkenyl compounds, could also open new possibilities for creating structurally diverse and potent this compound analogs. uochb.cz

Advanced Mechanistic Elucidation of Biological Interactions

While it is understood that this compound can intercalate with DNA and inhibit topoisomerase enzymes, the precise molecular mechanisms and downstream consequences of these interactions are not fully characterized. smolecule.com Future research must move beyond general observations to a more granular, mechanistic understanding.

Advanced computational and kinetic studies are needed to model the interaction of this compound with its biological targets. researchgate.net Such studies can predict binding affinities, identify key interacting residues on enzymes like topoisomerases, and elucidate how the methoxy (B1213986) group at the 3-position influences these interactions compared to other substituted or unsubstituted acridines. ceon.rssmolecule.com This is crucial, as substitutions on the acridine ring are known to significantly impact biological activity. ceon.rs

A significant gap lies in understanding the compound's effects on complex cellular signaling pathways. While some acridines are known to affect pathways like NF-κB, the specific impact of this compound remains largely uninvestigated. nih.gov Research should focus on identifying the full spectrum of its cellular targets beyond DNA and topoisomerases. For instance, exploring its potential as a multi-target kinase inhibitor or its influence on regulatory T cell functions, as seen with other acridine derivatives, could reveal novel therapeutic applications. ceon.rsnih.gov Furthermore, investigating its potential neuroprotective effects, a property noted in some acridine compounds, presents another promising research avenue. smolecule.com

Exploration of Undiscovered Non-Biological Applications

The research focus on this compound has been overwhelmingly centered on its biological and potential medicinal properties. Consequently, its potential in non-biological fields remains a significant and largely unexplored research gap. The unique photophysical and electronic properties inherent to the acridine scaffold suggest that this compound could have valuable applications in materials science and electronics. smolecule.com

Future investigations should systematically characterize the photophysical properties of this compound. Its fluorescent nature, a common feature of polycyclic aromatic systems, could be harnessed for applications in chemical sensing or as an organic light-emitting diode (OLED) component. The methoxy substitution could favorably tune its electronic properties for such uses. smolecule.com

The planarity and π-conjugated system of the molecule make it a candidate for use in organic electronics. smolecule.com Research into its potential as a component in organic field-effect transistors (OFETs) or as a photosensitizer in dye-sensitized solar cells (DSSCs) is warranted. smolecule.comuokerbala.edu.iq The interaction of acridine derivatives with other materials, such as porphyrins or nanoparticles, is an emerging field that could yield novel hybrid materials with unique functionalities. uokerbala.edu.iq A systematic exploration of these non-biological avenues could reposition this compound as a versatile compound with applications extending far beyond its current biomedical focus.

Q & A

Q. What are the established synthetic routes for 3-Methoxybenzo[c]acridine, and what methodological considerations are critical for optimizing yield?

The Bernthsen acridine synthesis is a foundational method, involving condensation of diarylamines with carboxylic acids or anhydrides in the presence of ZnCl₂ at 200–270°C . For methoxy-substituted derivatives, pre-functionalization of the aromatic ring with methoxy groups prior to cyclization is recommended. Polyphosphoric acid can replace ZnCl₂ to lower reaction temperatures, but yields may vary depending on substituent electronic effects . Purification typically involves recrystallization from ethanol or chromatography, with yields monitored via HPLC-UV (λ = 254 nm) .

Q. How do the physicochemical properties of this compound influence its experimental handling and solubility?

Like acridine, this compound is weakly basic (pKa ~5) and forms fluorescent solutions in organic solvents (e.g., ethanol, DMSO) due to its planar aromatic structure . The methoxy group enhances solubility in polar aprotic solvents compared to unsubstituted acridine. Storage requires protection from light to prevent photodegradation, and solubility profiles should be validated using UV-Vis spectroscopy (absorbance peaks near 360 nm) .

Q. What foundational methodologies are used to study DNA interactions with this compound?

Fluorescence quenching assays and ethidium bromide displacement experiments are standard for assessing intercalation. The compound’s planar structure allows insertion between DNA base pairs, inhibiting transcription . Gel electrophoresis can confirm DNA damage (e.g., nicking) under UV irradiation, while circular dichroism (CD) spectroscopy detects conformational changes in DNA .

Advanced Research Questions

Q. How can advanced chromatographic techniques differentiate this compound isomers in environmental samples?

High-resolution LC-MS/MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) enables separation of benzo[c]acridine isomers. For environmental matrices (e.g., PAH-contaminated soil), Soxhlet extraction followed by silica gel cleanup is recommended. Quantification via MRM (multiple reaction monitoring) achieves detection limits <0.1 μg/g, critical for tracking isomer-specific contamination (e.g., distinguishing benzo[a]- vs. benzo[c]acridine) .

Q. What structural modifications enhance the solubility and bioavailability of this compound for therapeutic applications?

Introducing hydrophilic groups (e.g., ether-oxygen chains at the 7-position) improves aqueous solubility. For example, etherification with 2-(2-methoxyethoxy)ethoxy groups increases solubility by 15-fold in PBS (pH 7.4), validated via X-ray crystallography (CCDC deposition number: x191205) . Dynamic light scattering (DLS) and LogP measurements (e.g., shake-flask method) are essential for assessing bioavailability.

Q. How do substituent position and electronic effects influence the structure-activity relationship (SAR) of this compound derivatives?

Electron-donating groups (e.g., methoxy at position 3) enhance DNA binding affinity by stabilizing intercalation via π-π stacking. Competitive displacement assays using TOPO (thermodynamic analysis) and molecular docking (e.g., AutoDock Vina) quantify binding constants (Kd ~10⁻⁶ M) . Substituents at non-planar positions reduce intercalation efficiency, as shown by reduced fluorescence polarization signals .

Q. What mechanistic insights explain this compound’s role in oxidative DNA damage?

Under UV irradiation, the compound generates hydroxyl radicals (•OH) via Type I photodynamic mechanisms, confirmed by ESR spin-trapping with DMPO. DNA nicking assays (plasmid pBR322) and Comet assays quantify damage, while Hirshfeld surface analysis (e.g., CrystalExplorer) identifies critical hydrogen bonds (e.g., OH⋯N, 2.08 Å) and π-π interactions (3.6 Å) contributing to stability .

Q. What environmental monitoring strategies are effective for detecting this compound in PAH-contaminated sites?

Pressurized liquid extraction (PLE) with dichloromethane:acetone (3:1) achieves >90% recovery from soil. GC-MS with a DB-5MS column (70 eV EI) provides isomer-specific fragmentation patterns. For high-throughput analysis, EPA Method 8270 modified with isotopically labeled internal standards (e.g., ¹³C-acridine) ensures accuracy in complex matrices .

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